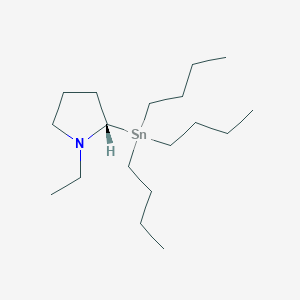
Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)-: is a chemical compound that belongs to the class of organotin compounds. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethyl group and a tributylstannyl group. The (2S) designation indicates the stereochemistry of the molecule, specifying that the configuration around the second carbon atom is in the S (sinister, left) form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- typically involves the reaction of a pyrrolidine derivative with a tributylstannyl reagent. One common method is the nucleophilic substitution reaction where a halogenated pyrrolidine reacts with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the tributylstannyl group, yielding the corresponding pyrrolidine derivative.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Tin oxides and the corresponding oxidized pyrrolidine derivative.
Reduction: The corresponding pyrrolidine derivative without the tributylstannyl group.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is used to develop bioactive molecules with potential therapeutic applications. The pyrrolidine ring is a common scaffold in drug design due to its ability to interact with biological targets.
Industry: In the industrial sector, Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is used in the production of polymers and materials with specific properties. Its organotin component can impart stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, the pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The tributylstannyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Pyrrolidine: The parent compound without any substituents.
1-Ethylpyrrolidine: A simpler derivative with only an ethyl group.
2-(Tributylstannyl)pyrrolidine: A derivative with only the tributylstannyl group.
Uniqueness: Pyrrolidine, 1-ethyl-2-(tributylstannyl)-, (2S)- is unique due to the combination of the ethyl and tributylstannyl groups, which confer specific chemical and physical properties. The stereochemistry (2S) also plays a crucial role in its reactivity and interaction with biological targets.
Properties
CAS No. |
833698-63-8 |
|---|---|
Molecular Formula |
C18H39NSn |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
tributyl-[(2S)-1-ethylpyrrolidin-2-yl]stannane |
InChI |
InChI=1S/C6H12N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h5H,2-4,6H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
IUVIPOGTYLZURA-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)[C@H]1CCCN1CC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCN1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















